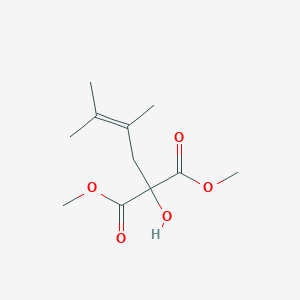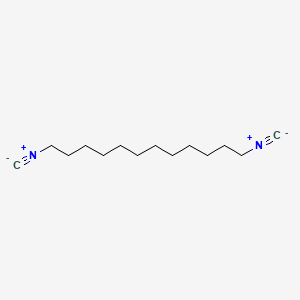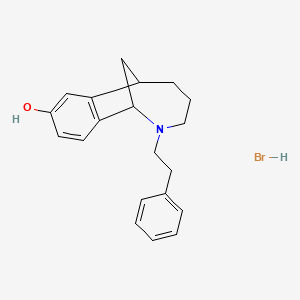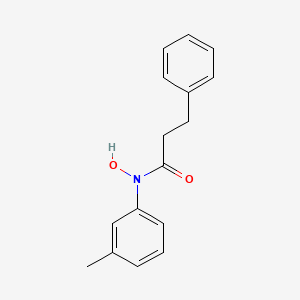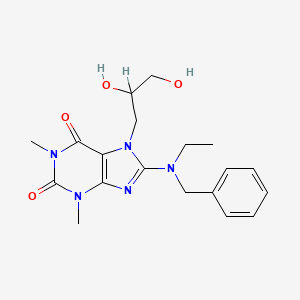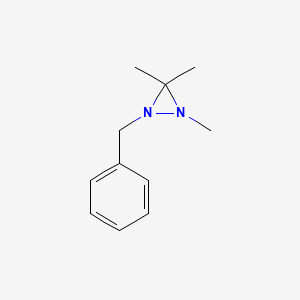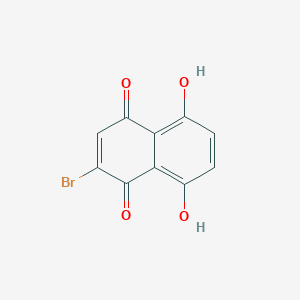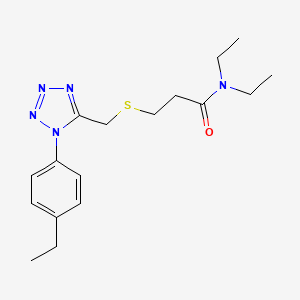
Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- is a complex organic compound that features a propanamide backbone with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The next step involves the alkylation of the tetrazole ring with a suitable alkyl halide to introduce the 4-ethylphenyl group.
The propanamide backbone is then constructed by reacting diethylamine with a suitable acyl chloride under basic conditions to form N,N-diethylpropanamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated tetrazole derivatives
Applications De Recherche Scientifique
Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. The thioether linkage and the amide group can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanamide, N,N-diethyl-3-(((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)thio)-
- Propanamide, N,N-diethyl-3-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thio)-
- Propanamide, N,N-diethyl-3-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thio)-
Uniqueness
Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
80472-88-4 |
|---|---|
Formule moléculaire |
C17H25N5OS |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
N,N-diethyl-3-[[1-(4-ethylphenyl)tetrazol-5-yl]methylsulfanyl]propanamide |
InChI |
InChI=1S/C17H25N5OS/c1-4-14-7-9-15(10-8-14)22-16(18-19-20-22)13-24-12-11-17(23)21(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3 |
Clé InChI |
YGJPZHHSAQYFEG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N2C(=NN=N2)CSCCC(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


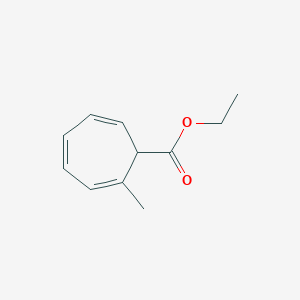
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
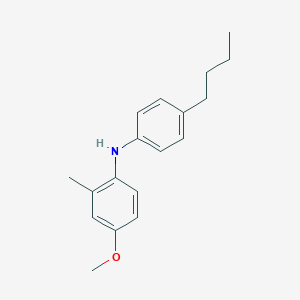
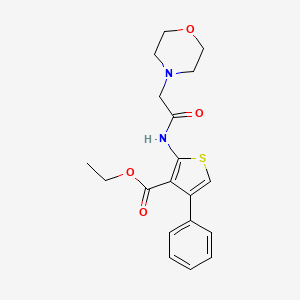
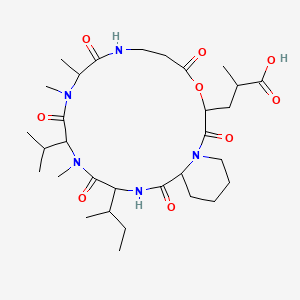

![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
